- Preparative method for isosilybin isolation based on enzymatic kinetic resolution of silymarin mixtureProcess Biochemistry (Oxford, 2013, 48(1), 184-189,
Cas no 142796-22-3 (Isosilybin B)

Isosilybin B 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydr
- Isosilybin B
- (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone
- Isosilybinin
- Isosilybin A
- Silybin a2
- Isosilybin
- Silybin b2
- (-)-Isosilybin B
- (+)-Isosilybin A
- CHEMBL3542340
- Isosilibinin B
- Isosilybin B, analytical standard
- (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE)
- ISOSILYBIN B [MI]
- HY-N7045
- Q27251722
- SCHEMBL20152108
- 4H-1-Benzopyran-4-one, 2-((2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE) [DSC]
- BDBM50526628
- CS-0101838
- DTXSID80447055
- 142796-22-3
- 1ST166037
- E87190
- FS-7229
- (2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one
- UNII-15EH97604R
- AKOS040760488
- 15EH97604R
- DA-64573
- Isosilybin BSilybin A2
-
- MDL: MFCD18783097
- インチ: InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3
- InChIKey: FDQAOULAVFHKBX-WAABAYLZSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
計算された属性
- せいみつぶんしりょう: 482.12129689g/mol
- どういたいしつりょう: 482.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 35
- 回転可能化学結合数: 4
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 色と性状: Powder
Isosilybin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0101838-1mg |
Isosilybin B |
142796-22-3 | 99.32% | 1mg |
$100.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56930-10mg |
Isosilybin B |
142796-22-3 | 98% | 10mg |
¥0.00 | 2023-09-07 | |
TRC | I901003-1mg |
Isosilybin B |
142796-22-3 | 1mg |
$150.00 | 2023-05-18 | ||
TRC | I901003-5mg |
Isosilybin B |
142796-22-3 | 5mg |
$603.00 | 2023-05-18 | ||
TargetMol Chemicals | TN1805-1 mL * 10 mM (in DMSO) |
Isosilybin B |
142796-22-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TRC | I901003-50mg |
Isosilybin B |
142796-22-3 | 50mg |
$ 7600.00 | 2023-09-07 | ||
TargetMol Chemicals | TN1805-5 mg |
Isosilybin B |
142796-22-3 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
A2B Chem LLC | AE62849-5mg |
(2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone |
142796-22-3 | 98% | 5mg |
$605.00 | 2024-04-20 | |
PhytoLab | 82571-500mg |
Isosilybin B |
142796-22-3 | ≥ 80.0 % | 500mg |
€15160 | 2023-10-25 | |
Ambeed | A1145882-5mg |
(2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one |
142796-22-3 | 99% | 5mg |
$230.0 | 2025-03-01 |
Isosilybin B 合成方法
ごうせいかいろ 1
Isosilybin B Raw materials
Isosilybin B Preparation Products
- Silybin A (22888-70-6)
- Taxifolin (480-18-2)
- Silychristin (33889-69-9)
- Isosilybin B (142796-22-3)
- 23-O-acetylsilybin A (1220986-69-5)
- (2R,3R)-2-[(2S,3S)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-22-3)
- (2R,3R)-2-[(2R,3R)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-20-1)
- Silydianin (29782-68-1)
- Isosilybin A (142796-21-2)
- Silybin B (142797-34-0)
Isosilybin B サプライヤー
Isosilybin B 関連文献
-
Nam-Cheol Kim,Tyler N. Graf,Charles M. Sparacino,Mansukh C. Wani,Monroe E. Wall Org. Biomol. Chem. 2003 1 1684
-
Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264
-
D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138
-
Longfei Lin,Liyu Luo,Ming Zhong,Tanggui Xie,Yuling Liu,Hui Li,Jian Ni RSC Adv. 2019 9 17457
-
Junaid Iqbal,Anisa Andleeb,Hajra Ashraf,Bisma Meer,Azra Mehmood,Hasnain Jan,Gouhar Zaman,Muhammad Nadeem,Samantha Drouet,Hina Fazal,Nathalie Giglioli-Guivarc'h,Christophe Hano,Bilal Haider Abbasi RSC Adv. 2022 12 14069
-
6. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liverXiuhua Zhao,Yiping Deng,Ying Zhang,Yuangang Zu,Bolin Lian,Mingfang Wu,Chang Zu,Weiwei Wu RSC Adv. 2016 6 93137
-
Yongkun Lv,Sha Xu,Yunbin Lyu,Shenghu Zhou,Guocheng Du,Jian Chen,Jingwen Zhou Green Chem. 2019 21 1660
-
Jeganathan Manivannan,Manjunath Prashanth,Venkatesan Saravana Kumar,Manickaraj Shairam,Jayachandran Subburaj Mol. BioSyst. 2016 12 3683
-
Uyory Choe,Yanfang Li,Boyan Gao,Lu Yu,Thomas T. Y. Wang,Jianghao Sun,Pei Chen,Liangli (Lucy) Yu Food Funct. 2019 10 2461
-
10. Infusions of artichoke and milk thistle represent a good source of phenolic acids and flavonoidsCarla Pereira,Lillian Barros,Ana Maria Carvalho,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2015 6 55
Isosilybin Bに関する追加情報
Isosilybin B: A Comprehensive Overview
Isosilybin B, also known by its CAS number 142796-22-3, is a bioactive compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the flavonoid class, a group of naturally occurring plant metabolites known for their antioxidant properties and diverse biological activities. Isosilybin B is particularly notable for its role in modulating cellular signaling pathways, which has implications for treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
The structural elucidation of Isosilybin B has been a focal point of recent research. Its molecular structure comprises a flavone skeleton with specific hydroxyl and methoxy substituents, which contribute to its unique pharmacological properties. Studies have shown that the spatial arrangement of these substituents plays a crucial role in determining the compound's bioavailability and interaction with cellular targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been instrumental in confirming the stereochemistry of Isosilybin B, providing a foundation for further pharmacological studies.
One of the most promising areas of research involving Isosilybin B is its anti-cancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a high therapeutic index. Mechanistically, Isosilybin B has been shown to inhibit key oncogenic pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. Additionally, it exhibits synergistic effects when combined with conventional chemotherapeutic agents, potentially reducing the required doses and minimizing side effects.
Inflammation is another area where Isosilybin B has shown remarkable potential. Chronic inflammation is a underlying factor in numerous diseases, including cardiovascular disorders and autoimmune conditions. Research indicates that Isosilybin B can suppress pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NF-κB signaling. Furthermore, its anti-inflammatory effects have been validated in animal models of arthritis and colitis, highlighting its translational potential.
The neuroprotective properties of Isosilybin B are also an active area of investigation. Recent studies have demonstrated that this compound can mitigate oxidative stress and reduce neuroinflammation in models of Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a compelling candidate for treating neurodegenerative disorders. Moreover, preclinical data suggest that Isosilybin B may enhance cognitive function by preserving synaptic plasticity and reducing amyloid-beta deposition.
Beyond its pharmacological applications, the synthesis and characterization of Isosilybin B have been optimized to meet the demands of large-scale production. Semi-synthetic routes involving the modification of naturally occurring flavonoids have been developed to enhance yield and purity. These advancements are critical for transitioning from preclinical studies to clinical trials.
In conclusion, Isosilybin B, with its CAS number 142796-22-3, represents a promising compound with multifaceted therapeutic applications. Its ability to target diverse pathological processes makes it a valuable addition to the arsenal of natural products-based therapeutics. As research continues to uncover new insights into its mechanisms of action and clinical efficacy, Isosilybin B holds great potential for addressing unmet medical needs across various disease domains.

